molecular formula C10H14F2O B15241901 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Katalognummer: B15241901
Molekulargewicht: 188.21 g/mol
InChI-Schlüssel: LLDQPHHRTOXHOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoroethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound characterized by a unique structure that includes a difluoroethyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto the bicyclo[2.2.1]heptane framework. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with difluoroethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both the difluoroethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H14F2O

Molekulargewicht

188.21 g/mol

IUPAC-Name

2-(2,2-difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H14F2O/c11-9(12)5-10(6-13)4-7-1-2-8(10)3-7/h6-9H,1-5H2

InChI-Schlüssel

LLDQPHHRTOXHOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2(CC(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.